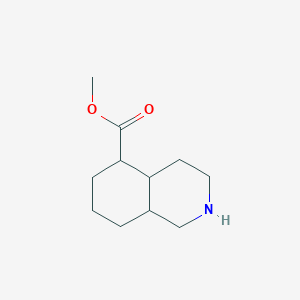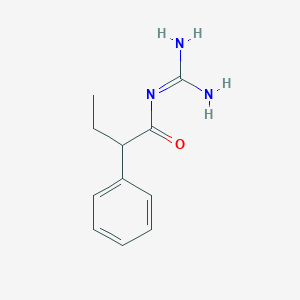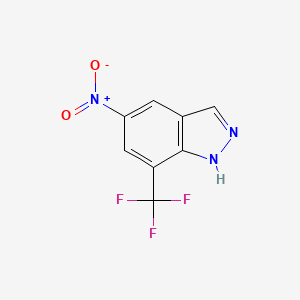
5-Nitro-7-(trifluoromethyl)-1H-indaZole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-7-(trifluoromethyl)-1H-indaZole is a chemical compound that belongs to the class of nitroindazoles It is characterized by the presence of a nitro group (-NO2) at the 5th position and a trifluoromethyl group (-CF3) at the 7th position on the indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indaZole typically involves the nitration of 7-(trifluoromethyl)-1H-indaZole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-7-(trifluoromethyl)-1H-indaZole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-7-(trifluoromethyl)-1H-indaZole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-7-(trifluoromethyl)-1H-indaZole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Nitro-7-(trifluoromethyl)-1H-indaZole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-7-(trifluoromethyl)-quinoline: Similar structure but with a quinoline ring instead of an indazole ring.
5-Amino-2-chloro-4-nitrobenzotrifluoride: Contains a nitro group and a trifluoromethyl group but on a benzene ring with additional substituents.
Uniqueness
5-Nitro-7-(trifluoromethyl)-1H-indaZole is unique due to the specific positioning of the nitro and trifluoromethyl groups on the indazole ring, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing groups influences the compound’s reactivity and interactions with biological molecules, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H4F3N3O2 |
|---|---|
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
5-nitro-7-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-5(14(15)16)1-4-3-12-13-7(4)6/h1-3H,(H,12,13) |
InChI-Schlüssel |
YJXFWWFLCLJBEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


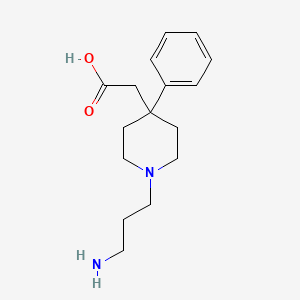
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
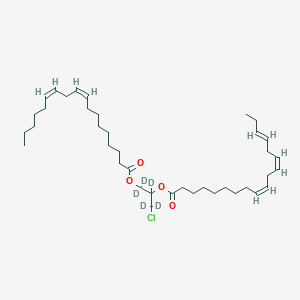


![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)

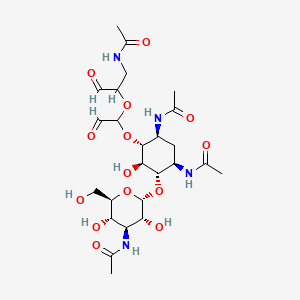


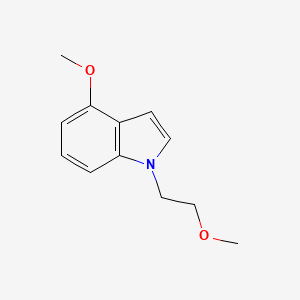
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
